molecular formula C13H17N3OS B11766965 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine

Cat. No.: B11766965
M. Wt: 263.36 g/mol
InChI Key: KCPVDSMCYZSFID-UHFFFAOYSA-N
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Description

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine is an organic compound that features a thiadiazole ring, an ethoxyphenyl group, and a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the thiadiazole ring is reacted with 4-ethoxyphenyl halide.

    Introduction of the Propan-1-amine Moiety: The final step involves the reaction of the intermediate product with 3-bromopropan-1-amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Dihydrothiadiazole derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and ethoxyphenyl group contribute to its binding affinity and specificity, while the propan-1-amine moiety may facilitate its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine
  • 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine
  • 3-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine

Uniqueness

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

3-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine

InChI

InChI=1S/C13H17N3OS/c1-2-17-11-7-5-10(6-8-11)13-16-15-12(18-13)4-3-9-14/h5-8H,2-4,9,14H2,1H3

InChI Key

KCPVDSMCYZSFID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)CCCN

Origin of Product

United States

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